molecular formula C8H5NO3 B094892 4-Aminoisobenzofuran-1,3-dione CAS No. 17395-99-2

4-Aminoisobenzofuran-1,3-dione

Cat. No. B094892
CAS RN: 17395-99-2
M. Wt: 163.13 g/mol
InChI Key: DQNFPCOVVBRXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoisobenzofuran-1,3-dione is a chemical compound that can be synthesized through various methods. While the provided papers do not directly describe the synthesis or properties of 4-Aminoisobenzofuran-1,3-dione, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the chemical behavior and synthesis possibilities of 4-Aminoisobenzofuran-1,3-dione.

Synthesis Analysis

The first paper describes a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones . This method involves a one-pot multistep reaction that includes 13 elementary reactions, indicating a complex synthesis pathway that could potentially be adapted for the synthesis of 4-Aminoisobenzofuran-1,3-dione.

Molecular Structure Analysis

Although the papers do not directly analyze the molecular structure of 4-Aminoisobenzofuran-1,3-dione, the synthesis of related compounds such as 4-acetoxy-2-amino-3-arylbenzofurans suggests that the molecular structure of 4-Aminoisobenzofuran-1,3-dione would likely involve a benzofuran core with an amino group at the 4-position and a dione functionality at the 1,3-positions .

Chemical Reactions Analysis

The second paper discusses the reactivity of aminobenzoic acids in multicomponent reactions, leading to various products depending on the reaction conditions . This indicates that 4-Aminoisobenzofuran-1,3-dione could also exhibit diverse reactivity in multicomponent reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminoisobenzofuran-1,3-dione are not directly discussed in the provided papers. However, the synthesis of related compounds and their reactivity patterns can provide indirect information about the potential properties of 4-Aminoisobenzofuran-1,3-dione. For instance, the presence of both amino and dione functionalities would likely influence its solubility, acidity, and reactivity in various chemical environments .

Relevant Case Studies

The papers provided do not include case studies related to 4-Aminoisobenzofuran-1,3-dione. However, the synthesis methods and reactions described for related compounds could serve as a basis for designing case studies to explore the synthesis and reactivity of 4-Aminoisobenzofuran-1,3-dione in future research .

Scientific Research Applications

  • Synthesis Techniques :

    • A novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans using a one-pot multistep process involving cyclohexane-1,3-diones has been developed (Ishikawa et al., 2005).
    • Isoindoline-1,3-dione derivatives were synthesized from isobenzofuran-1,3-dione and assessed for their bioactivity, including molecular docking, cytotoxicity, and antioxidant activity (Kumar et al., 2019).
    • Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines was explored, highlighting a useful approach for heterocycle synthesis (Worlikar & Larock, 2008).
  • Pharmacological Applications and Bioactivity :

    • Investigation into the structure-activity relationship and mechanism of action of antitubercular compounds related to isobenzofuran-1,3-dione, with one compound demonstrating significant activity against Mycobacterium tuberculosis (Samala et al., 2014).
    • Synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules derived from isobenzofuran-1,3-dione and their evaluation for anticancer activity, highlighting potential pharmaceutical applications (Kumar et al., 2015).
  • Chemical and Environmental Applications :

    • Chemical fixation of CO2 to 2-aminobenzonitriles leading to quinazoline-2,4(1H,3H)-diones, an environmentally friendly synthesis method, was explored, indicating potential for green chemistry applications (Vessally et al., 2017).
    • Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles without any catalyst in water, emphasizing a green and sustainable approach (Ma et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-amino-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFPCOVVBRXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323168
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisobenzofuran-1,3-dione

CAS RN

17395-99-2
Record name 17395-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 2
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 3
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 4
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 5
Reactant of Route 5
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 6
Reactant of Route 6
4-Aminoisobenzofuran-1,3-dione

Citations

For This Compound
2
Citations
A Pantelia, I Daskalaki, MC Cuquerella, G Rotas… - Molecules, 2019 - mdpi.com
The monitoring of reactive oxygen species in living cells provides valuable information on cell function and performance. Lately, the development of chemiluminescence-based reactive …
Number of citations: 10 www.mdpi.com
Y Jagannadham, B Ramadevi, B Prasanna - Asian Journal of Chemistry, 2016
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.